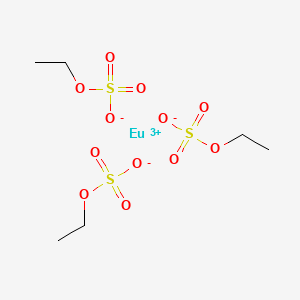![molecular formula C10H14N2 B1506527 2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-aMine](/img/structure/B1506527.png)
2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-aMine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetrahydro-1H-benzo[c]azepin-7-aMine is a seven-membered heterocyclic compound containing a nitrogen atom in its ring structure. This compound is part of the azepine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-aMine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the recyclization of small or medium carbo-, oxa-, or azacyclanes . Another approach involves multicomponent heterocyclization reactions, which allow for the formation of the azepine scaffold in a one-pot synthesis .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable and efficient synthetic routes. These methods may include the use of high-pressure reactors and continuous flow systems to ensure consistent product quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,5-Tetrahydro-1H-benzo[c]azepin-7-aMine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups within the molecule.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions may produce halogenated or alkylated compounds .
Applications De Recherche Scientifique
2,3,4,5-Tetrahydro-1H-benzo[c]azepin-7-aMine has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-aMine involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact mechanism depends on the specific application and the biological context in which it is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other azepines, such as:
- 2,3,4,5-Tetrahydro-1H-3-benzazepine
- 6,7,8,9-Tetrahydro-5H-benzo7annulen-7-amine
- 2,3,4,5-Tetrahydro-7-hydroxy-1H-benzofuro[2,3-c]azepin-1-one
Uniqueness
2,3,4,5-Tetrahydro-1H-benzo[c]azepin-7-aMine is unique due to its specific ring structure and the presence of an amine group at the 7-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H14N2 |
|---|---|
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
2,3,4,5-tetrahydro-1H-2-benzazepin-7-amine |
InChI |
InChI=1S/C10H14N2/c11-10-4-3-9-7-12-5-1-2-8(9)6-10/h3-4,6,12H,1-2,5,7,11H2 |
Clé InChI |
NEJDXOOWUAFPLR-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(CNC1)C=CC(=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-3-methyl-3H-naphtho[1,2,3-DE]quinoline-2,7-dione](/img/structure/B1506448.png)
![Molybdenum,bis[O,O-bis(2-ethylhexyl) phosphorodithioato-kS,kS']dioxodi-m-thioxodi-,(Mo-Mo)](/img/structure/B1506450.png)



![2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one](/img/structure/B1506457.png)
![9-Chloronaphtho[1,2-B]thiophen-3(2H)-one](/img/structure/B1506460.png)

![C-[2-(3,4-Dimethyl-phenyl)-thiazol-4-YL]-methylamine](/img/structure/B1506462.png)
![C-[2-(3-Methyl-4-nitro-phenyl)-thiazol-4-YL]-methylamine](/img/structure/B1506463.png)



